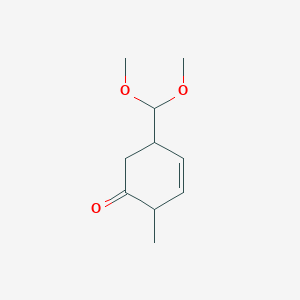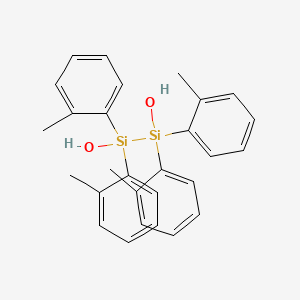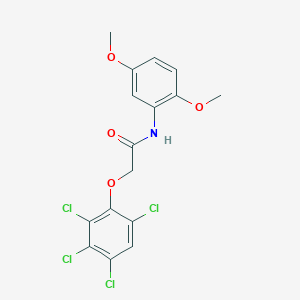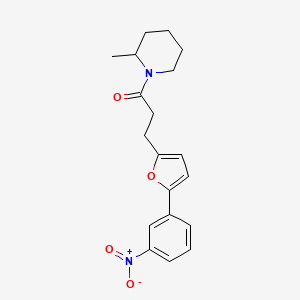
Methyl 2-bromomethylcrotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromomethylcrotonate: is an organic compound with the molecular formula C6H9BrO2 It is a derivative of crotonic acid, where a bromomethyl group is attached to the second carbon of the crotonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-bromomethylcrotonate can be synthesized through the bromination of methyl crotonate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient bromination and high yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-bromomethylcrotonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form conjugated dienes.
Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol or oxidized to the carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted crotonates.
Elimination Reactions: Formation of conjugated dienes.
Oxidation and Reduction: Formation of alcohols or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromomethylcrotonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 2-bromomethylcrotonate involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, making it a good electrophile for nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. The molecular targets and pathways involved in its reactions depend on the specific nucleophile or reagent used.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-bromoacetate: Similar in structure but lacks the conjugated double bond present in methyl 2-bromomethylcrotonate.
Ethyl 2-bromomethylcrotonate: An ethyl ester analog with similar reactivity.
Methyl 2-chloromethylcrotonate: A chlorinated analog with different reactivity due to the presence of chlorine instead of bromine.
Uniqueness: this compound is unique due to the presence of both a bromomethyl group and a conjugated double bond, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H9BrO2 |
|---|---|
Molekulargewicht |
193.04 g/mol |
IUPAC-Name |
methyl (Z)-2-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C6H9BrO2/c1-3-5(4-7)6(8)9-2/h3H,4H2,1-2H3/b5-3+ |
InChI-Schlüssel |
CWMAKDYRWVQEAR-HWKANZROSA-N |
Isomerische SMILES |
C/C=C(\CBr)/C(=O)OC |
Kanonische SMILES |
CC=C(CBr)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)




![2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine](/img/structure/B11939171.png)

